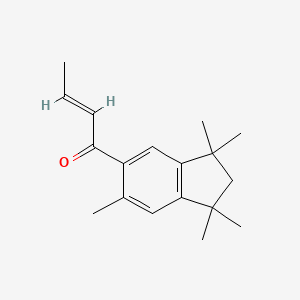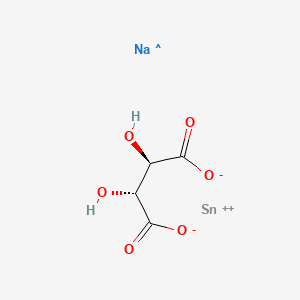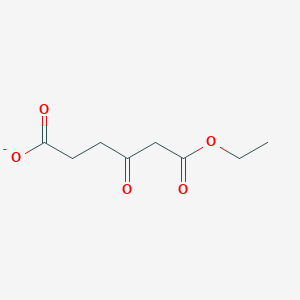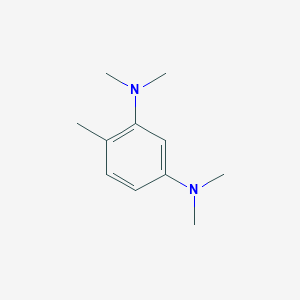methanone CAS No. 65958-05-6](/img/structure/B14473048.png)
[2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone is a complex organic compound that features an indole and naphthyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthyridine structure adds further complexity and potential for biological activity.
Vorbereitungsmethoden
The synthesis of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The naphthyridine ring can be constructed using various methods, including cyclization reactions of appropriate precursors. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity . The naphthyridine moiety may enhance binding affinity or specificity to certain targets, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives and naphthyridine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with various biological activities.
Naphthyridine derivatives: Known for their antimicrobial and anticancer properties. The uniqueness of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to individual indole or naphthyridine compounds.
Eigenschaften
CAS-Nummer |
65958-05-6 |
|---|---|
Molekularformel |
C24H19N3O |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[2-(2-methyl-1H-indol-3-yl)-2H-1,8-naphthyridin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-16-22(19-11-5-6-12-20(19)26-16)21-14-13-17-10-7-15-25-23(17)27(21)24(28)18-8-3-2-4-9-18/h2-15,21,26H,1H3 |
InChI-Schlüssel |
NGTZXWZSELWCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C3C=CC4=C(N3C(=O)C5=CC=CC=C5)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)


![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)




![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
